molecular formula C14H8BrNO3 B12002594 (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid

(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid

Cat. No.: B12002594
M. Wt: 318.12 g/mol
InChI Key: XADVNLBBCXPGHT-JXMROGBWSA-N
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Description

(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid is an organic compound characterized by the presence of a furan ring substituted with a bromophenyl group and a cyanoacrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid typically involves the following steps:

  • Synthesis of 5-(4-bromophenyl)furan-2-carbaldehyde

      Starting Materials: 4-bromobenzaldehyde and furan.

      Reaction Conditions: The reaction is carried out under acidic conditions using a catalyst such as p-toluenesulfonic acid.

      Procedure: The furan is reacted with 4-bromobenzaldehyde in the presence of the acid catalyst to form 5-(4-bromophenyl)furan-2-carbaldehyde.

  • Formation of this compound

      Starting Materials: 5-(4-bromophenyl)furan-2-carbaldehyde and malononitrile.

      Reaction Conditions: The reaction is typically conducted in the presence of a base such as piperidine.

      Procedure: The aldehyde is condensed with malononitrile in the presence of the base to yield the desired cyanoacrylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Products: Reduction can convert the cyano group to an amine or the double bond to a single bond.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Products: Substitution reactions can introduce new functional groups at the bromophenyl or furan ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines or reduced alkenes.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its electron-rich furan ring.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development: Potential use in the design of new pharmaceuticals due to its unique structural features.

Medicine

    Therapeutic Agents: Investigated for its potential as an anti-inflammatory or anticancer agent.

Industry

    Materials Science: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the furan ring can participate in π-π interactions, influencing biological pathways and molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid: Similar structure with a chlorine substituent instead of bromine.

    (2E)-3-[5-(4-methylphenyl)furan-2-yl]-2-cyanoprop-2-enoic acid: Contains a methyl group instead of bromine.

Uniqueness

    Bromine Substitution: The presence of bromine in (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid imparts unique electronic and steric properties, influencing its reactivity and interactions compared to its chloro or methyl analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C14H8BrNO3

Molecular Weight

318.12 g/mol

IUPAC Name

(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid

InChI

InChI=1S/C14H8BrNO3/c15-11-3-1-9(2-4-11)13-6-5-12(19-13)7-10(8-16)14(17)18/h1-7H,(H,17,18)/b10-7+

InChI Key

XADVNLBBCXPGHT-JXMROGBWSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)O)Br

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)O)Br

Origin of Product

United States

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